(1R,4S)-2-azabicyclo[2.2.1]heptane
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R,4S)-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLMCBOAXJVARF-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Bicyclic Norbornane Skeleton: a Foundation for Stereochemical Control
The foundation of (1R,4S)-2-azabicyclo[2.2.1]heptane lies in the norbornane (B1196662) skeleton, a bridged bicyclic hydrocarbon with the chemical formula C₇H₁₂. wikipedia.orgnist.gov This rigid framework is derived from a cyclohexane (B81311) ring with a methylene (B1212753) bridge between the 1 and 4 positions. wikipedia.org The inherent strain and conformational rigidity of the norbornane system are key to its utility in stereochemistry. This rigidity limits the number of accessible conformations, allowing for precise control over the spatial arrangement of substituents.
In bicyclic systems like norbornane, the terms exo and endo are used to describe the relative stereochemistry of substituents. libretexts.org An exo substituent points away from the main ring, while an endo substituent points towards it. libretexts.org This distinction is crucial as it significantly impacts the reactivity and interaction of molecules built upon this scaffold.
1r,4s 2 Azabicyclo 2.2.1 Heptane: Unique Stereochemistry and a Constrained Conformation
(1R,4S)-2-azabicyclo[2.2.1]heptane is a derivative of norbornane (B1196662) where a nitrogen atom replaces one of the carbon atoms in the ring, creating a bicyclic amine. Its molecular formula is C₆H₁₁N. The specific stereochemistry designated by (1R,4S) refers to the absolute configuration at the two bridgehead carbon atoms. This defined three-dimensional arrangement, coupled with the inherent rigidity of the bicyclic system, results in a highly constrained conformation.
This conformational rigidity is a significant advantage in chemical synthesis. It reduces the number of potential reaction pathways and allows for a high degree of stereoselectivity, meaning that one stereoisomer is formed preferentially over others.
Architectural Advantages in Enantioselective Processes and Molecular Recognition
The unique architecture of (1R,4S)-2-azabicyclo[2.2.1]heptane makes it an excellent chiral scaffold for a variety of chemical applications.
Enantioselective Synthesis: In the synthesis of chiral molecules, where only one of two mirror-image enantiomers is desired, this compound and its derivatives serve as valuable chiral auxiliaries. A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary can be removed. The constrained conformation of the 2-azabicyclo[2.2.1]heptane framework effectively shields one face of a reacting molecule, forcing an incoming reagent to attack from the less hindered side, thus leading to the preferential formation of one enantiomer.
Molecular Recognition: The well-defined three-dimensional structure of this compound derivatives allows for highly specific interactions with other molecules, a process known as molecular recognition. This is particularly important in medicinal chemistry, where the "lock and key" interaction between a drug molecule and its biological target (like an enzyme or receptor) is fundamental to its therapeutic effect. The rigid scaffold allows for the precise positioning of functional groups that can bind to a target with high affinity and selectivity. For instance, derivatives have been studied for their interaction with neurotransmitter systems, such as acetylcholine (B1216132) and dopamine (B1211576) pathways.
Research Trajectories: Synthesis and Application
Aza-Diels-Alder Reaction Strategies
The aza-Diels-Alder reaction is a powerful and frequently employed method for constructing the 2-azabicyclo[2.2.1]heptane core, allowing for the stereoselective formation of multiple stereocenters in a single step. pwr.edu.pl This approach typically involves the [4+2] cycloaddition of cyclopentadiene with an imine, which acts as the aza-dienophile. researchgate.netresearchgate.net
Stereoselective Cycloaddition with Chiral Imines and Dienes
A key strategy for achieving enantiopurity is the use of chiral imines in the aza-Diels-Alder reaction. These imines are often generated in situ through the condensation of a glyoxylate (B1226380) with a chiral amine. For instance, the reaction of ethyl glyoxylate with the chiral amine (S)-(-)-1-phenylethylamine produces a chiral imine. pwr.edu.pl When this imine is treated with cyclopentadiene in the presence of a Lewis acid like boron trifluoride diethyl etherate and a Brønsted acid such as trifluoroacetic acid, it undergoes a cycloaddition to form the desired bicyclic system. This reaction can be performed on a large scale, yielding significant quantities of the cycloadduct without the need for extensive chromatography. researchgate.net
Influence of Chiral Auxiliaries on Diastereoselectivity and Enantiomeric Purity
Chiral auxiliaries play a pivotal role in directing the stereochemical outcome of the aza-Diels-Alder reaction, leading to high levels of diastereoselectivity and enantiomeric purity. pwr.edu.pl These auxiliaries are typically attached to the imine component of the reaction. The steric hindrance and electronic properties of the auxiliary guide the approach of the diene, favoring the formation of one diastereomer over the other.
For example, the use of (−)-8-phenylmenthol as a chiral auxiliary in reactions with cyclopentadiene can generate 3-functionalized 2-azabicyclo[2.2.1]heptane derivatives with greater than 90% enantiomeric excess (ee). Similarly, the non-natural chiral auxiliary (1R,endo)-benzonorbornen-2-ol has proven to be highly efficient. rsc.org When imines derived from this auxiliary are reacted with cyclopentadiene, excellent diastereoselectivity is observed. Specifically, the reaction with the (R)-1-phenylethyl-imine of (1R,endo)-benzonorbornen-2-yl glyoxylate affords the cycloadducts with a diastereomeric ratio of 93:7. rsc.org The resulting diastereomers can often be readily separated by column chromatography. rsc.org
| Chiral Auxiliary | Imine Source | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Outcome |
| (S)-(-)-1-Phenylethylamine | Ethyl glyoxylate | Major exo-isomer formed | Yields (1R,3R,4S) and (1S,3S,4R) products pwr.edu.pl |
| (-)-8-Phenylmenthol | N/A | >90% ee | High enantioselectivity in forming 3-functionalized derivatives |
| (1R,endo)-Benzonorbornen-2-ol | (R)-1-Phenylethyl-imine of glyoxylate | 93:7 dr | Highly efficient diastereoselective cycloaddition rsc.org |
Regiochemical Control in Cycloaddition Processes
In the Diels-Alder reaction involving cyclopentadiene, the dienophile can approach the diene from two different faces, leading to either exo or endo products. In the synthesis of the this compound system via the aza-Diels-Alder reaction, controlling this regiochemistry is crucial. The formation of the desired exo-cycloadduct is often favored under kinetic control. pwr.edu.pl
Conducting the reaction at low temperatures, such as -78 °C, helps to shift the equilibrium towards the kinetically more stable exo product, largely avoiding the formation of the endo isomer. pwr.edu.pl The use of Lewis acids not only catalyzes the reaction but also influences the transition state geometry, further enhancing exo selectivity. For example, cycloadditions between cyclopentadiene and protonated imines of (1R,endo)-benzonorbornen-2-yl glyoxylate have been shown to afford only exo-cycloadducts. rsc.org This high degree of regiochemical control is essential for the efficient synthesis of the enantiopure target compound.
Multi-step Synthetic Routes from Accessible Precursors
Beyond cycloaddition strategies, the enantiopure this compound system can be constructed through multi-step sequences starting from readily available chiral monocyclic or acyclic precursors. These methods rely on key cyclization or ring transformation steps to build the bicyclic framework.
Intramolecular Cyclization Reactions for Bicyclic Ring Formation
Intramolecular reactions provide a powerful means to form the bicyclic 2-azabicyclo[2.2.1]heptane skeleton. These strategies involve creating a precursor that contains all the necessary atoms and then inducing a ring-closing reaction.
Transformation of Pyrrolidine (B122466) and Cyclopentane (B165970) Derivatives
The enantiopure this compound framework can be synthesized by chemically modifying existing chiral ring systems, such as those derived from proline or cyclopentene.
An enantiospecific synthesis starting from trans-4-hydroxy-L-proline, a pyrrolidine derivative, has been successfully developed. rsc.org In this route, the hydroxyproline (B1673980) is converted into a key intermediate, (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine. This sulfonate ester undergoes reaction with an enolate anion, followed by reduction of the resulting ester to an alcohol. The alcohol is then converted back to a sulfonate ester, and subsequent deprotection of the pyrrolidine nitrogen triggers an intramolecular cyclization to furnish the (4R)-1-azabicyclo[2.2.1]heptane ring system, demonstrating the transformation of a pyrrolidine into the desired bicyclic structure. rsc.org
Transformations of cyclopentane derivatives are also prominent, particularly those involving the versatile building block (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as (-)-Vince lactam. nih.govresearchgate.net A synthesis of muraymycin analogs begins with this commercially available lactam. nih.gov The initial steps involve catalytic hydrogenation of the double bond, followed by N-Boc protection. The resulting saturated lactam then undergoes a reductive ring cleavage with sodium borohydride, opening the lactam to produce a chiral cis-4-amino-cyclopentane methanol (B129727) derivative, which serves as a key intermediate for further elaboration. nih.gov This highlights a pathway where a cyclopentane-based bicyclic lactam is transformed into a functionalized cyclopentane ring, which is a core component of the target system.
| Starting Material Type | Key Reaction | Bicyclic System Formed | Reference |
| Pyrrolidine Derivative | Intramolecular Cyclization | (4R)-1-Azabicyclo[2.2.1]heptane | rsc.org |
| Piperidone Derivative | Intramolecular S_N2 Cyclization | 2-Substituted-1-azabicyclo[2.2.1]heptanes | researchgate.net |
| Cyclopentane Derivative (Vince Lactam) | Reductive Ring Cleavage | Intermediate for further synthesis | nih.gov |
| Allylpyrrolidine Derivative | Intramolecular Carbolithiation | 2-Azabicyclo[2.2.1]heptane | nih.gov |
Derivation from Proline Analogues
The synthesis of the 2-azabicyclo[2.2.1]heptane system can be achieved by starting with proline derivatives. A common strategy involves building the bicyclic framework from a suitable proline analogue through intramolecular cyclization. For instance, a synthetic route to 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analogue, utilizes a Diels-Alder reaction with methyl 2-benzamidoacrylate as the dienophile as a key step. researchgate.net
Another approach starts from 4-aminocyclohexanol derivatives, which can be considered modified proline precursors. The 7-azabicyclo[2.2.1]heptane skeleton is constructed via an intramolecular nucleophilic displacement. arkat-usa.org Furthermore, an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters has been developed to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives, showcasing the versatility of proline-based starting materials. rsc.org This method relies on 2-epimerization under basic conditions, followed by an intramolecular aminolysis to form the bridged lactam intermediate. rsc.org
Enantioselective Synthesis Approaches
Achieving the desired (1R,4S) stereochemistry with high purity is paramount. Various enantioselective methods, including diastereomer separation and asymmetric catalysis, have been developed.
A prevalent method for obtaining enantiopure this compound derivatives is the separation of diastereomers. This often involves reacting a racemic mixture of the bicyclic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. For example, di-p-toluoyl-L-tartaric acid has been used to selectively crystallize the (1S,4R)-isomer from a racemic mixture. Similarly, L-dimethoxysuccinic acid in isopropanol (B130326) has been employed for the diastereoselective crystallization of related derivatives. google.com
Another powerful technique is chiral High-Performance Liquid Chromatography (HPLC). This method has been successfully used to resolve racemic mixtures of key intermediates, providing both the (1S,2R,4R) and (1R,2S,4S) enantiomers of methyl 2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate. researchgate.netarkat-usa.org The separation of diastereomers formed from a reaction with a chiral auxiliary, such as (S)-(-)-1-phenylethylamine, followed by crystallization is also a viable strategy. unirioja.espwr.edu.pl
Table 1: Diastereomer Separation Techniques
| Separation Method | Resolving Agent/Stationary Phase | Target Compound/Intermediate | Purity Achieved |
|---|---|---|---|
| Crystallization | di-p-toluoyl-L-tartaric acid | Racemic 2-azabicyclo[2.2.1]heptan-3-one | >99% |
| Crystallization | L-dimethoxysuccinic acid | 2-azabicyclo[2.2.1]heptane derivatives | >95% isomeric purity |
| Chiral HPLC | Chiral stationary phase | Methyl N-benzoyl-2-exo-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate | Enantiomerically pure |
Asymmetric catalysis offers a more direct route to the enantiopure bicyclic framework. The hetero-Diels-Alder (HDA) reaction is a powerful tool for constructing the 2-azabicyclo[2.2.1]heptane system with stereocontrol. evitachem.com Palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes, have also been developed to synthesize oxygenated derivatives of 2-azabicyclo[2.2.1]heptane.
A notable example is the highly selective asymmetric hydroformylation of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. Using a rhodium catalyst with the chiral ligand Kelliphite, the exo-aldehyde product was obtained in greater than 90% selectivity. google.com This demonstrates the power of chiral catalysts to directly introduce functionality with high stereocontrol.
Achieving high enantiomeric excess (ee) is a critical goal in the synthesis of the this compound system. One strategy involves the use of chiral auxiliaries. For instance, employing S- and R-1-phenylethylamine can generate enantiomerically pure exo-2-azabicyclo[2.2.1]heptane-carbonitriles, which circumvents the need for separating diastereomers later in the synthesis.
Scalability and Efficiency in Chemical Synthesis
For practical applications, particularly in the pharmaceutical industry, the synthesis of this compound must be scalable and efficient.
Optimizing reaction conditions is crucial for maximizing both the chemical yield and purity of the final product. This includes careful control over temperature, solvent, and catalyst loading. For example, in the asymmetric hydroformylation of N-Boc protected lactam, a substrate to catalyst ratio of 5000:1 was used at a constant pressure of 4.5 bar and a temperature of 50°C, leading to over 99% conversion. google.com Subsequent crystallization from toluene (B28343) yielded the desired product with a diastereomeric ratio greater than 25:1. google.com
The choice of solvent can also significantly impact the outcome, as seen in crystallization-based diastereomer separations where solvents like isopropanol or octane (B31449) are used to achieve high purity. google.comunirioja.es In chromatographic separations, the eluent system is optimized to ensure effective separation of isomers. nih.gov For instance, a mixture of exo- and endo-isomers was successfully separated using a gradient of petroleum ether and ethyl acetate. nih.gov
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Methyl 2-benzamidoacrylate |
| 7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
| (2S,4R)-4-aminoproline methyl ester |
| (1R,4R)-2,5-diazabicyclo[2.2.1]heptane |
| di-p-toluoyl-L-tartaric acid |
| L-dimethoxysuccinic acid |
| Methyl 2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate |
| (S)-(-)-1-phenylethylamine |
| Mosher's acid chloride |
| (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one |
| Kelliphite |
| exo-2-azabicyclo[2.2.1]heptane-carbonitrile |
| (R)-BINOL |
| Methyl N-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylate |
| Petroleum ether |
| Ethyl acetate |
| Isopropanol |
| Octane |
Development of Gram- to Kilogram-Scale Production Protocols
The transition from laboratory-scale synthesis to gram- and kilogram-scale production of enantiomerically pure this compound is a critical step for its practical application in pharmaceutical and chemical industries. Research has confirmed the feasibility of such large-scale preparations. researchgate.netresearchgate.net The primary and most effective method for achieving this is through a stereoselective aza-Diels-Alder reaction. researchgate.netpwr.edu.pl
A foundational approach for large-scale synthesis involves the reaction between a chiral imine and cyclopentadiene, followed by the reduction of the resulting double bond. researchgate.net One established protocol utilizes an imine generated from the condensation of ethyl glyoxylate with a chiral auxiliary, such as (S)-(−)-1-phenylethylamine. pwr.edu.pl This dienophile then reacts with cyclopentadiene in an aza-Diels-Alder cycloaddition. pwr.edu.pl The reaction is typically conducted at low temperatures (e.g., -78°C) in a solvent like dichloromethane, often in the presence of a Lewis acid, to control the stereoselectivity and favor the formation of the kinetically stable exo products. pwr.edu.pl This methodology has been successfully scaled to produce gram, and even kilogram, quantities of the desired 2-azabicyclo[2.2.1]heptane scaffold. researchgate.netresearchgate.net
Further demonstrating the scalability of related structures, a multigram-scale (10–30 g) procedure has been developed for various N-protected bicyclic amino alcohols, including those based on the 2-azabicyclo[2.2.1]heptane core. thieme-connect.com Similarly, syntheses of related diazabicyclo[2.2.1]heptane systems have been demonstrated on a gram scale with protocols designed for industrial scale-up. researchgate.net For certain derivatives, such as intermediates for pharmaceuticals like Ledipasvir, enzymatic hydrolysis methods have been developed to ensure high purity and yield in large-scale production environments. google.com These scalable syntheses often employ optimized reaction conditions and may incorporate advanced techniques like continuous flow reactors for improved efficiency and control.
The table below outlines a representative reaction scheme for the scalable synthesis of a precursor to the this compound system.
| Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions | Product | Scale Reference |
| 1. Imine Formation | Ethyl glyoxylate, (S)-(−)-1-phenylethylamine | - | Dichloromethane | Condensation | Chiral Imine | pwr.edu.pl |
| 2. Aza-Diels-Alder | Chiral Imine, Cyclopentadiene | Trifluoroacetic acid, Lewis acids (e.g., trifluoroborane) | Dichloromethane | -78°C | exo-(1R,3R,4S)- and exo-(1S,3S,4R)-cycloadducts | pwr.edu.pl |
| 3. Purification/Separation | Mixture of diastereomers | Chromatographic methods | - | - | Separated diastereomers | pwr.edu.pl |
| 4. Further Processing | Separated cycloadduct | Various (e.g., for reduction or derivatization) | - | - | Target this compound derivatives | researchgate.netresearchgate.net |
Functionalization of the Bicyclic Nitrogen Atom (N-Derivatization)
The nitrogen atom at position 2 is a primary site for modification, allowing for the introduction of a diverse range of substituents that can alter the compound's steric and electronic properties.
To facilitate selective reactions elsewhere on the scaffold, the secondary amine is commonly protected. The choice of protecting group is critical and depends on the subsequent reaction conditions. The most frequently employed protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protection is advantageous due to its stability under a variety of non-acidic conditions and its straightforward removal using acids like hydrochloric acid or trifluoroacetic acid. rsc.orgchemimpex.com For instance, the N-Boc protected derivative, (1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is a key intermediate in the synthesis of various pharmaceutically active molecules. chemimpex.comCurrent time information in Bangalore, IN.smolecule.comsigmaaldrich.com The protection of the amine with Boc₂O can achieve high yields, often between 61% and 86%. rsc.org
The Cbz group is another common protecting group, introduced using benzyl (B1604629) chloroformate. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation, a process that is generally mild and selective. pwr.edu.pl
| Protecting Group | Reagent | Key Features | Common Deprotection |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Stable in non-acidic media; enhances solubility in organic solvents. | Acidic conditions (e.g., HCl, TFA). rsc.org |
| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Stable to acid and base; removable by hydrogenation. | Catalytic hydrogenation (e.g., H₂, Pd/C). pwr.edu.pl |
| Benzoyl | Benzoyl chloride | Used in the synthesis of epibatidine (B1211577) precursors. | Hydrolysis under harsh conditions. unirioja.es |
This table summarizes common amine-protecting groups used for the 2-azabicyclo[2.2.1]heptane nitrogen.
N-Arylation of the 2-azabicyclo[2.2.1]heptane core is a significant transformation for creating analogues of biologically active compounds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used for this purpose. doi.org This method allows for the formation of a carbon-nitrogen bond between the bicyclic amine and an aryl halide or triflate. unirioja.es The reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's efficiency. These N-aryl derivatives are explored as ligands for various receptors. nih.gov For example, N-aryl-2-azabicyclo[2.2.1]heptanes have been synthesized to probe structure-activity relationships in medicinal chemistry programs. unirioja.es
Modification at Bridgehead and Bridge-Carbon Positions
Functionalization of the carbon framework of the 2-azabicyclo[2.2.1]heptane system allows for the introduction of diverse functional groups that can serve as handles for further elaboration or as key pharmacophoric elements.
Carboxylic acid and ester groups can be introduced at various positions on the bicyclic ring, most notably at the C3 and bridgehead (C1, C4) positions.
At C3-Position : The (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a well-established derivative, often used as a conformationally constrained proline analogue in peptide synthesis. chemimpex.com Its synthesis can be achieved through routes that establish the four stereocenters with high purity. The corresponding N-Boc protected ester, tert-butyl (1R,3S,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, is a key precursor in the synthesis of antiviral nucleoside analogues. chemimpex.com
At Bridgehead Positions : Functionalization at the sterically hindered bridgehead carbons (C1 and C4) is more challenging. However, methods have been developed to introduce carboxylic acid groups at these positions. For instance, rac-(1R,4S)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid has been synthesized, demonstrating that C1 functionalization is achievable. enaminestore.com Radical-based methods, such as the Barton decarboxylation of a precursor acid, have been employed to generate a bridgehead radical which can then be trapped, although this has been more extensively studied on the 7-aza isomer. unirioja.es
At Other Bridge-Carbon Positions : A nitrile group, which can be hydrolyzed to a carboxylic acid, has been introduced at the C5-position to give rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile. smolecule.com This provides a route to C5-carboxy derivatives.
A variety of oxygen- and nitrogen-containing functional groups can be installed on the carbon skeleton.
Alcohols : Hydroxyl groups can be introduced through several methods. The reduction of a ketone at the C5 position yields the corresponding alcohol, (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol. Similarly, ester groups, such as the one at C3, can be reduced to primary alcohols (hydroxymethyl derivatives) using reducing agents like lithium aluminum hydride. pwr.edu.plgoogle.com
Aldehydes and Amines : The synthesis of amine derivatives can be accomplished via a multi-step sequence starting from an alcohol. For example, a C3-hydroxymethyl group can be oxidized to an aldehyde using a Swern oxidation. The resulting aldehyde can then be converted to an oxime, which upon reduction with a reagent like LiAlH₄, yields a C3-aminomethyl derivative. mdpi.com Direct nucleophilic substitution of a leaving group, such as a mesylate derived from an alcohol, with an azide (B81097) followed by reduction is another common strategy to introduce an amine group. mdpi.com
| Position | Precursor Functional Group | Reaction | Product Functional Group | Reagents |
| C3 | Ester | Reduction | Alcohol | LiAlH₄ |
| C3 | Alcohol | Oxidation | Aldehyde | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) |
| C3 | Aldehyde | Oximation -> Reduction | Amine | 1. H₂NOH 2. LiAlH₄ mdpi.com |
| C5 | Ketone | Reduction | Alcohol | NaBH₄ |
| C5 | Alcohol | Mesylation -> Azidation -> Reduction | Amine | 1. MsCl 2. NaN₃ 3. H₂, Pd/C |
This table illustrates synthetic pathways to amine, alcohol, and aldehyde derivatives on the 2-azabicyclo[2.2.1]heptane core.
The introduction of halogens onto the bicyclic frame provides precursors for cross-coupling reactions and further nucleophilic substitutions.
Halogenation : Halogens can be introduced at both unsaturated and saturated positions. Bromination of the double bond in a 2-azabicyclo[2.2.1]hept-5-ene precursor can lead to the formation of a reactive tricyclic aziridinium (B1262131) salt. le.ac.ukresearchgate.net This intermediate can then be opened by nucleophiles to yield substituted products. researchgate.net Direct halogenation at the bridgehead C1 position to give 1-chloro- and 1-bromo- derivatives has been achieved via radical reactions starting from the corresponding carboxylic acid (Barton-type halodecarboxylation). unirioja.esacs.org Fluorination of alcohol derivatives can be accomplished using reagents like diethylaminosulfur trifluoride (DAST). le.ac.uk
Nucleophilic Substitution : The carbon skeleton, once functionalized with a good leaving group like a bromide or tosylate, can undergo nucleophilic substitution. For instance, the anti-7-bromo-2-azabicyclo[2.2.1]heptane derivative (a different isomer, but illustrative of the scaffold's reactivity) undergoes substitution with various nucleophiles with retention of configuration, which is suggested to occur via neighboring group participation by the nitrogen's lone pair. nih.govle.ac.uk However, when the nitrogen is protected with an electron-withdrawing group like Boc, its nucleophilicity is reduced, and standard Sₙ2-type substitutions can occur without the involvement of the nitrogen, for example, in the displacement of a mesylate by an azide. pwr.edu.plmdpi.com
Ring Expansion and Skeletal Rearrangement Reactions
The 2-azabicyclo[2.2.1]heptane skeleton can undergo fascinating rearrangement reactions, leading to the formation of larger ring systems. These transformations are often highly stereoselective, allowing for the synthesis of new, structurally diverse chiral building blocks.
A significant skeletal rearrangement of the 2-azabicyclo[2.2.1]heptane system is its stereoselective ring expansion to the 2-azabicyclo[3.2.1]octane framework. pwr.edu.pl This transformation is typically initiated from 2-azanorbornan-3-yl methanol derivatives under conditions that favor nucleophilic substitution. pwr.edu.pl The reaction proceeds with high stereoselectivity and yield, providing access to novel chiral-bridged azepanes. pwr.edu.pl
The stereochemical outcome of the ring expansion is dependent on the configuration of the starting alcohol. For instance, the reaction of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane derivatives can yield (1S,4S,5R)-2-azabicyclo[3.2.1]octanes. thieme-connect.com This transformation occurs with an inversion of the stereocenter at the carbon bearing the leaving group. thieme-connect.com The process involves converting the primary alcohol to a suitable leaving group, such as a mesylate, followed by treatment with a nucleophile. pwr.edu.plresearchgate.net A variety of nucleophiles, including azides, have been successfully employed in this reaction. pwr.edu.plresearchgate.net For example, the nucleophilic substitution of the hydroxyl group in (1S,3R,4R)-2-[(S)-1-phenylethyl]-3-hydroxymethyl-2-azabicyclo[2.2.1]heptane with an azide ion leads to a ring expansion, exclusively forming the corresponding (1S,4S,5R)-4-azido-2-azabicyclo[3.2.1]octane derivative. researchgate.net This product can then be reduced to the corresponding amine. researchgate.net
It is noteworthy that the nature of the substituent on the nitrogen atom of the bicyclic system plays a crucial role. Ring expansion is favored when an electron-donating group, such as a phenylethyl group, is present on the nitrogen, which helps to stabilize the key intermediate. thieme-connect.com Conversely, if the nitrogen is protected with an electron-withdrawing group like Boc (tert-butyloxycarbonyl), nucleophilic substitution can occur without ring expansion. thieme-connect.com
| Starting Material | Reagents/Conditions | Product | Key Outcome | Reference |
|---|---|---|---|---|
| (1S,3R,4R)-2-azanorbornan-3-yl methanol derivatives | 1. Mesylation (MsCl, Et3N) 2. Nucleophile (e.g., NaN3) | Chiral-bridged azepanes (2-azabicyclo[3.2.1]octanes) | High-yielding, stereoselective ring expansion. pwr.edu.pl Configuration at C-4 depends on the starting alcohol. pwr.edu.pl | pwr.edu.pl |
| N-phenylethyl-substituted 2-azabicyclo[2.2.1]heptane alcohols | SN2-type reaction conditions | N-phenylethyl-substituted 2-azabicyclo[3.2.1]octanes | Ring expansion with inversion of stereocenter. thieme-connect.com | thieme-connect.com |
| (1S,3R,4R)-2-[(S)-1-phenylethyl]-3-hydroxymethyl-2-azabicyclo[2.2.1]heptane | Nucleophilic substitution with azide (NaN3) | (1S,4S,5R)-2-[(S)-1-phenylethyl]-4-azido-2-azabicyclo[3.2.1]octane | Exclusive formation of the ring-expanded stereoisomer. researchgate.net | researchgate.net |
The stereoselective ring expansion of 2-azabicyclo[2.2.1]heptane derivatives to 2-azabicyclo[3.2.1]octanes is proposed to proceed through a strained, tricyclic aziridinium ion intermediate. pwr.edu.plthieme-connect.com This mechanism is supported by experimental observations and Density Functional Theory (DFT) calculations. thieme-connect.com
The process begins with the activation of the primary hydroxyl group in a 2-azanorbornan-3-yl methanol derivative, typically by converting it into a good leaving group like a mesylate. The neighboring nitrogen atom, substituted with an electron-donating group, then acts as an intramolecular nucleophile, displacing the leaving group to form a transient aziridinium intermediate. thieme-connect.com This intermediate is a key species that dictates the course of the reaction.
The subsequent step involves the nucleophilic opening of the strained aziridinium ring. The nucleophile preferentially attacks the more substituted carbon atom of the aziridinium ion, leading to the formation of the thermodynamically more stable, ring-expanded 2-azabicyclo[3.2.1]octane skeleton. pwr.edu.pl This specific mode of attack explains the observed stereoselectivity and the inversion of configuration at the reaction center. The formation of stable aziridinium salts through the halogenation of related 2-azabicycloalkenes provides further evidence for the viability of such intermediates in these rearrangement processes. nih.gov
Synthesis of Complex Conjugates and Modular Structures
The this compound scaffold is an excellent platform for constructing complex molecular architectures and modular ligands, which are instrumental in asymmetric catalysis.
A significant application of the 2-azabicyclo[2.2.1]heptane framework is in the synthesis of chiral P,N-ligands. These ligands, which combine a phosphorus donor (phosphine) and a nitrogen donor (often within a heterocyclic ring like oxazoline (B21484) or thiazoline), are highly effective in a range of metal-catalyzed asymmetric reactions. pwr.edu.plsigmaaldrich.com
The synthesis of these ligands typically starts from a functionalized 2-azabicyclo[2.2.1]heptane derivative, such as an amino alcohol or a carboxylic acid. For instance, new 2-azanorbornane-oxazoline ligands have been synthesized and successfully applied in the asymmetric transfer hydrogenation of ketones. researchgate.netdiva-portal.org The general structure of these ligands features a phosphine moiety, which primarily influences reactivity, and an oxazoline or thiazoline (B8809763) unit, which modulates the stereoselectivity of the catalytic process. pwr.edu.pl
Researchers have developed iridium catalysts bearing 2-azabicyclo[2.2.1]heptane-phosphine-oxazoline/thiazoline ligands for the effective hydrogenation of alkenes and imines. pwr.edu.pl Furthermore, chiral aminophosphine (B1255530) phosphinite (AMPP) ligands have been prepared from (1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol. researchgate.net These ligands have demonstrated good enantioselectivity in rhodium-catalyzed enantioselective hydrogenation reactions. researchgate.net
| Ligand Type | Starting Material | Application | Performance | Reference |
|---|---|---|---|---|
| 2-Azanorbornane-oxazoline | (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane derivatives | Asymmetric transfer hydrogenation of acetophenone | Good yields and up to 79% ee with an in situ prepared Iridium catalyst. researchgate.net | researchgate.netdiva-portal.org |
| Phosphine-oxazoline/thiazoline | 2-Azabicyclo[2.2.1]heptane core | Iridium-catalyzed hydrogenation of alkenes and imines | High conversion (up to 99%) and enantiomeric excess (up to 98%). pwr.edu.pl | pwr.edu.pl |
| Aminophosphine phosphinites (AMPPs) | (1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol | Rhodium-catalyzed enantioselective hydrogenation | Good enantioselectivity (up to 91% ee). researchgate.net | researchgate.net |
The 2-azabicyclo[2.2.1]heptane unit can be integrated into larger, more complex polycyclic amine structures. These elaborate frameworks are of interest in medicinal chemistry and materials science. One strategy to achieve this involves a 'stitching' annulation approach, where a C-H arylation of the bicyclic amine serves as a key step to provide arylated intermediates that can undergo subsequent cyclizations to form diverse polycyclic scaffolds.
Another approach involves the synthesis of polyamine derivatives that incorporate two or more 2-azanorbornane units. For example, enantiomerically pure polyamine derivatives containing two 2-azanorbornane subunits have been prepared. These molecules can serve as complex chiral ligands or as building blocks for supramolecular assemblies.
This compound as a Versatile Chiral Ligand Scaffold
This compound serves as a foundational building block for a diverse range of chiral ligands used in asymmetric synthesis. Its rigid framework allows for the predictable positioning of coordinating groups, which is crucial for effective stereochemical control.
The secondary amine of the this compound core provides a convenient point for chemical modification, enabling the rational design of more complex bidentate and multidentate ligands. By attaching other coordinating moieties, such as phosphines, oxazolines, or other nitrogen-containing groups, ligands with multiple binding sites can be synthesized. pwr.edu.plthieme-connect.comresearchgate.net For instance, aminophosphine phosphinite (AMPP) ligands have been prepared from derivatives like (1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol. thieme-connect.com The modular nature of these syntheses allows for the creation of libraries of ligands with varied steric and electronic properties, which can then be screened for optimal performance in specific catalytic reactions. pwr.edu.pl
Ligands derived from the 2-azabicyclo[2.2.1]heptane framework have been shown to coordinate effectively with various transition metals, including zinc and iridium, to form catalytically active complexes. pwr.edu.pl The coordination of these ligands to a metal center creates a chiral environment that can direct the stereochemical course of a reaction. For example, iridium complexes of chiral ligands based on this scaffold have been utilized in asymmetric hydrogenation reactions. pwr.edu.pl Similarly, the coordination of these ligands to zinc(II) has been studied, revealing their potential in Lewis acid catalysis, such as in asymmetric aldol (B89426) reactions. molaid.comnih.gov
Enantioselective Catalytic Reactions
Complexes incorporating ligands based on the this compound scaffold have proven effective in a variety of enantioselective catalytic reactions.
Chiral iridium complexes featuring ligands derived from 2-azabicyclo[2.2.1]heptane have been successfully employed in the asymmetric hydrogenation of alkenes and imines. pwr.edu.pl These reactions are fundamental transformations in organic synthesis for the creation of chiral alkanes and amines. The chiral catalyst facilitates the delivery of hydrogen to one face of the prochiral substrate, leading to the preferential formation of one enantiomer. For instance, Crabtree-type iridium complexes with ligands incorporating a 2-azabicyclo[2.2.1]heptane unit have been used for the hydrogenation of various substituted alkenes. pwr.edu.pl
Table 1: Asymmetric Hydrogenation of Propiophenone using an Iridium Catalyst with a Chiral Tetraaza Ligand
| Entry | Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-N, N′-bis[2-(piperidin-1-yl)benzylidene]propane-1, 2-diamine | >98 | 75 |
| 2 | (S)-N-[2-(piperidin-1-yl)benzylidene]-3-{[2-(piperidin-1-yl)benzylidene]amino}-alanine sodium salt | >98 | 68 |
Data sourced from a study on novel chiral tetraaza ligands in Ir-catalyzed enantioselective transfer hydrogenation of ketones. researchgate.net
The aldol reaction is a powerful carbon-carbon bond-forming reaction. When catalyzed by chiral metal complexes, it can be rendered enantioselective. Ligands derived from the 2-azabicyclo[2.2.1]heptane scaffold have been used in conjunction with metal ions, such as zinc, to catalyze asymmetric aldol reactions. mdpi.com In these reactions, the chiral metal complex coordinates to the reactants, organizing them in a way that favors the formation of one diastereomer and enantiomer of the aldol product. The steric and electronic properties of the bicyclic ligand are crucial in dictating the stereochemical outcome. mdpi.com For example, amide derivatives of 2-azabicyclo[2.2.1]heptane have been shown to be effective catalysts, with one particular amide achieving almost complete conversion and good selectivity in the reaction between p-nitrobenzaldehyde and cyclohexanone. mdpi.com
Table 2: Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Cyclohexanone
| Catalyst | Yield (%) | syn/anti ratio | ee (%) (anti) |
| Amide catalyst 9 | >95 | 22:78 | 57 |
Data from a study on the application of polyamines and amino acid derivatives based on the 2-azabicycloalkane backbone. mdpi.com
Other Asymmetric C-C and C-X Bond Forming Reactions
Beyond the more common applications, ligands derived from the this compound scaffold have proven effective in a range of other important asymmetric bond-forming reactions. These reactions are crucial for the synthesis of complex chiral molecules in pharmaceuticals and materials science.
One significant application is in asymmetric hydroformylation . For instance, the hydroformylation of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one derivatives has been achieved with high selectivity using rhodium catalysts modified with chiral phosphine ligands like Kelliphite. google.com This reaction, which introduces both a formyl group and a hydrogen atom across a double bond, is a powerful method for creating new stereocenters. The choice of ligand chirality dictates the regioselectivity of the addition, leading to different aldehyde products. google.com
Another key area is the asymmetric Friedel-Crafts alkylation . Chiral ligands incorporating the 2-azabicyclo[2.2.1]heptane framework have been used to catalyze the reaction between indoles and nitroalkenes, affording the corresponding alkylated indole (B1671886) products in high yields and with excellent enantioselectivities (up to 98% ee). researchgate.net
Furthermore, derivatives of this bicyclic amine are utilized in C-O bond forming reactions . An example includes the use of Mitsunobu chemistry to synthesize a variety of pyridyl ether compounds, where the azabicyclo[2.2.1]heptane moiety acts as a chiral backbone. amazonaws.com The synthesis of these ether-linked structures is relevant for creating ligands with potential applications in medicinal chemistry. amazonaws.com
The versatility of this scaffold is also demonstrated in its use for synthesizing complex bicyclic amino acids and in facilitating reactions like the aza-Diels-Alder reaction to produce other functionalized 2-azabicycloalkane structures. pwr.edu.plresearchgate.net
Influence of Ligand Chirality on Enantioselectivity and Diastereoselectivity
The inherent chirality of the this compound core is fundamental to its function as a controller of stereochemistry in asymmetric catalysis. The specific enantiomer of the ligand directly influences the enantioselectivity and diastereoselectivity of the catalyzed reaction, often determining which of two possible enantiomeric or diastereomeric products is formed preferentially.
A compelling illustration of this principle is seen in the asymmetric hydroformylation of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. When a rhodium catalyst is paired with the (R,R)-Kelliphite ligand, the reaction yields the exo-aldehyde regioisomer with greater than 90% selectivity. google.com In stark contrast, employing the enantiomeric (S,S)-Kelliphite ligand under similar conditions leads to the formation of the opposite regioisomer with 86% selectivity. google.com This reversal of regioselectivity is a direct consequence of the opposing chirality of the ligand, which creates a distinct chiral environment around the metal center, thereby favoring different binding approaches of the substrate.
Similarly, in the asymmetric transfer hydrogenation of acetophenone, a catalyst prepared in situ from an iridium precursor and a specific (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-oxazoline ligand produced (S)-1-phenylethanol in 79% enantiomeric excess. researchgate.net This demonstrates that the specific configuration of the ligand is responsible for inducing the formation of a particular product enantiomer.
The use of a chiral auxiliary in aza-Diels-Alder reactions to synthesize 2-azabicyclo[2.2.1]heptane structures also highlights the influence of chirality on diastereoselectivity. The reaction yields specific exo diastereomers, with the stereochemical outcome being controlled by the chiral auxiliary. pwr.edu.pl
The following table summarizes the influence of ligand chirality on the stereochemical outcome of specific reactions.
| Reaction | Substrate | Catalyst/Ligand | Product | Selectivity |
| Asymmetric Hydroformylation | (-)-Lactam of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one | Rh / (R,R)-Kelliphite | exo-aldehyde 2 | >90% |
| Asymmetric Hydroformylation | (-)-Lactam of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one | Rh / (S,S)-Kelliphite | Regioisomer 3 | 86% |
| Asymmetric Transfer Hydrogenation | Acetophenone | [IrCl2(COD)]2 / (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-oxazoline | (S)-1-Phenylethanol | 79% ee |
Catalyst Recyclability and Efficiency Considerations
One effective strategy involves the immobilization of chiral ligands onto solid supports. For example, bisdiazaphospholane ligands, which are highly effective in rhodium-catalyzed asymmetric hydroformylation, have been successfully attached to Tentagel resin supports. wisc.edu These immobilized catalysts demonstrate selectivities comparable to their homogeneous counterparts. Although their reaction rates are typically three to four times slower, they offer the crucial advantage of being easily recovered and recycled without a significant loss of selectivity. wisc.edu This recyclability, coupled with minimal leaching of the rhodium metal, ultimately leads to higher catalyst productivity and more sustainable chemical processes. wisc.edu
Another approach involves the development of polymeric chiral ligands. Iridium complexes featuring polymeric diamine ligands have been shown to be efficient and recyclable catalysts for the asymmetric transfer hydrogenation of ketones. researchgate.net These systems can achieve very high total turnover numbers (TONs), indicating a long catalyst lifetime over multiple reaction cycles. researchgate.net
General strategies for catalyst recycling, such as the deposition of palladium catalysts on inert carriers like silica (B1680970) or Celite for Heck reactions, also provide a framework that could be adapted for catalysts employing azabicyclo[2.2.1]heptane-based ligands. acs.org The ability to recover and reuse these sophisticated catalysts is a critical factor in making asymmetric synthesis more cost-effective and environmentally friendly.
The table below highlights findings related to catalyst recyclability.
| Catalyst System | Support/Strategy | Reaction | Key Finding |
| Rh-bisdiazaphospholane | Tentagel Resin | Asymmetric Hydroformylation | Recyclable without loss of selectivity; minimal Rh leaching; slower than homogeneous catalyst. wisc.edu |
| Ir-polydiamine | Polymeric Ligand | Asymmetric Transfer Hydrogenation | Efficient and recyclable with high total turnover numbers (TONs). researchgate.net |
Applications in Medicinal Chemistry and Chemical Biology Research
(1R,4S)-2-azabicyclo[2.2.1]heptane as a Proline Mimetic and Constrained Amino Acid
The structure of this compound resembles that of the amino acid proline, but with a bridge that locks the five-membered ring into a fixed conformation. This rigidity is a desirable feature in the design of peptides and peptidomimetics, as it can pre-organize the molecule into a bioactive conformation, leading to higher affinity for its biological target.
Application in Peptide Synthesis and Peptide Backbone Modification
The incorporation of this compound derivatives into peptides serves to introduce conformational rigidity. uni-regensburg.de This constrained proline analog can influence the secondary structure of peptides, such as inducing turns or stabilizing helical structures. The defined geometry of this bicyclic system helps to reduce the conformational flexibility of the peptide backbone, which can be advantageous for several reasons. Firstly, it can lock the peptide into a bioactive conformation, enhancing its binding affinity to a target receptor or enzyme. Secondly, the rigid structure can increase the metabolic stability of the peptide by protecting it from enzymatic degradation.
The synthesis of peptides incorporating this scaffold often involves standard peptide coupling techniques. For example, the carboxylic acid derivative, (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, can be coupled with other amino acids or peptide fragments. The unique stereochemistry of the (1R,4S) configuration is crucial for achieving the desired conformational control within the peptide chain.
Design and Synthesis of Peptidomimetics with Defined Conformations
Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as better stability and oral bioavailability. The conformationally restricted nature of this compound makes it an excellent scaffold for the design of peptidomimetics with well-defined three-dimensional structures. researchgate.net
By incorporating this bicyclic system, medicinal chemists can create molecules that present key pharmacophoric groups in a precise spatial arrangement, mimicking the binding epitope of a natural peptide ligand. This approach has been successfully applied in the development of inhibitors for various enzymes, including proteases. The rigid framework allows for the accurate positioning of functional groups to interact with specific pockets in the active site of the target enzyme. For instance, derivatives of this compound have been used to synthesize inhibitors of the SARS-CoV-2 3CL protease. nih.gov
Molecular Scaffolding for Drug Discovery Research
The this compound core serves as a versatile molecular scaffold in drug discovery, providing a rigid framework upon which various functional groups can be appended to create libraries of diverse compounds for biological screening. whiterose.ac.uk Its stereochemically defined and conformationally constrained nature allows for the systematic exploration of chemical space around a central core, facilitating the identification of potent and selective drug candidates.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Design and Mechanism of Action
A prominent application of the this compound scaffold is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). wikipedia.orgscienceopen.com Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels, making it an important therapeutic target for type 2 diabetes. researchgate.net
The design of DPP-4 inhibitors based on the this compound scaffold involves attaching specific substituents that interact with the key binding sites of the enzyme. diva-portal.orgnih.gov The bicyclic core itself often mimics the proline residue of natural DPP-4 substrates, while other appended groups are designed to occupy the S1 and S2 pockets of the enzyme's active site. nih.gov
A notable example of a DPP-4 inhibitor utilizing this scaffold is Neogliptin. nih.govmdpi.com This compound, along with its derivatives, has demonstrated potent inhibition of DPP-4. diva-portal.orgnih.govnih.gov Research has shown that compounds incorporating the this compound moiety, coupled with a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid fragment, exhibit significant inhibitory activity. diva-portal.orgnih.govmdpi.com
The development of these inhibitors often involves molecular modeling and structure-activity relationship (SAR) studies to optimize their potency and selectivity. diva-portal.orgresearchgate.net For instance, the introduction of a nitrile group can enhance binding affinity by interacting with specific residues in the active site. nih.gov
Table 1: Inhibitory Activity of Neogliptin and Related Compounds against DPP-4
| Compound | Structure | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Neogliptin (12a) | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid linked to a this compound-based moiety | 16.8 ± 2.2 | mdpi.com |
| Vildagliptin | - | > Neogliptin | mdpi.com |
| Sitagliptin | - | > Neogliptin | mdpi.com |
| Compound 9a | Oxadiazole derivative of Neogliptin | 4.3 | nih.govnih.gov |
The efficacy of this compound-based DPP-4 inhibitors is attributed to their specific interactions within the enzyme's active site. The active site of DPP-4 is often described in terms of subsites, including S1, S2, S1', and S2'. mdpi.complos.org
The cyanopyrrolidine moiety, mimicked by the azabicyclo[2.2.1]heptane core, is designed to occupy the S1 pocket. The nitrile group, when present, can form a crucial interaction with residues in the S1' binding pocket, such as Arg669. nih.gov The trifluorophenyl group of Neogliptin, for instance, engages in significant hydrophobic and π-π stacking interactions within the S1 and S2 pockets, interacting with key tyrosine residues. nih.gov The additional aliphatic cycle of the bicycloheptane (B81988) structure allows for hydrophobic interactions with residues in the S2 extensive region. nih.gov
Pharmacophore analysis of these inhibitors reveals a common set of features required for potent activity. These typically include a basic amine, an aromatic group, and specific hydrophobic features that complement the binding pockets of the DPP-4 enzyme. researchgate.netmdpi.com Molecular docking studies have been instrumental in understanding these interactions and guiding the design of new, more potent inhibitors. nih.govresearchgate.net The rigid nature of the this compound scaffold is key to maintaining the optimal orientation of these pharmacophoric elements for effective binding. nih.govresearchgate.net
Table 2: Key Binding Interactions of this compound-based DPP-4 Inhibitors
| Binding Site Sub-pocket | Interacting Inhibitor Moiety | Key Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| S1 | Trifluorophenyl aromatic ring | Tyr631, Val656, Trp659, Tyr662, Tyr666, Val711 | Hydrophobic, π-π stacking | nih.govmdpi.com |
| S1' | Nitrile group | Arg669 | Hydrogen bond | nih.gov |
| S2 | Trifluorophenyl aromatic ring | Hydrophobic | nih.gov | |
| S2' | - | Arg125, Glu205, Glu206, Ser209, Phe357 | - | mdpi.com |
| S2 extensive region | Aliphatic cycle of bicycloheptane | - | Hydrophobic | nih.gov |
Antiviral Agents: Development and Efficacy Studies
The rigid bicyclic structure of this compound serves as a valuable scaffold in the design of novel therapeutic agents, including those with potential antiviral properties. While broad antiviral activity has been explored for derivatives of 2-azabicycloalkanes, research is ongoing to delineate the specific efficacy and mechanisms of action against a range of viral pathogens. researchgate.netresearchgate.net
Activity against RNA Viruses (e.g., SARS-CoV-2, Coxsackievirus B, Chikungunya virus, Zika virus, Influenza A/H1N1)
Derivatives of the 2-azabicycloalkane framework have been investigated for their ability to inhibit the replication of various viruses. researchgate.net For instance, the emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) prompted the screening of a vast number of chemical entities for antiviral efficacy. nih.gov Coronaviruses, including SARS-CoV-2, are enveloped, positive-sense RNA viruses whose replication relies on viral proteins like the nucleocapsid protein, a key target for antiviral intervention. sinobiological.com Studies have also examined the complex interplay of co-infections, such as between SARS-CoV-2 and other viruses like Coxsackievirus, which can influence viral replication and disease severity. nih.gov However, specific efficacy studies detailing the activity of this compound derivatives against a broad panel of RNA viruses such as SARS-CoV-2, Coxsackievirus B, Chikungunya virus, Zika virus, or Influenza A/H1N1 are not extensively detailed in the current body of literature.
Sulfonamide Derivatives as Antiviral Chemotypes
The sulfonamide group is a well-established pharmacophore in medicinal chemistry, found in drugs with diverse biological activities. researchgate.net While sulfonamides based on the bicyclo[2.2.1]heptane ring system have been synthesized and evaluated for various therapeutic purposes, their specific development as antiviral agents targeting the aforementioned RNA viruses is an area requiring further dedicated investigation. acs.org The structural components of sulfonamide derivatives, including a chiral bicyclic skeleton, are present in several approved antiviral drugs, suggesting the potential of this chemotype. researchgate.net
Anticancer Agents: Evaluation of Cytotoxic Activity
A significant area of research for this compound derivatives has been in oncology. The unique three-dimensional structure of the 2-azanorbornane scaffold provides a platform for developing novel anticancer agents. nih.govresearchgate.net
Effects on Human Cancer Cell Lines (e.g., hepatocellular carcinoma, medulloblastoma, glioblastoma)
Researchers have synthesized series of chiral sulfonamides built upon the 2-azabicyclo[2.2.1]heptane skeleton and evaluated their cytotoxic effects against various human cancer cell lines. researchgate.net Significant activity has been observed in lines such as hepatocellular carcinoma (HCC), medulloblastoma (MB), and glioblastoma (GBM). researchgate.netresearchgate.netresearchgate.net In one study, several newly synthesized sulfonamide derivatives showed notable cytotoxicity against these aggressive cancer types. researchgate.net The evaluation of these compounds often includes testing against non-malignant cell lines, such as human umbilical vein endothelial cells (HUVECs), to assess selectivity. researchgate.net
Structure-Activity Relationship Studies in Anti-proliferative Sulfonamides
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of these compounds. Research has focused on modifying the sulfonamide moiety and the bicyclic scaffold to enhance cytotoxicity and selectivity. For example, a series of sulfonamides featuring biaryl moieties attached to the 2-azabicyclo[2.2.1]heptane core were synthesized and tested. nih.gov The antiproliferative activity of these enantiomerically pure sulfonamides was investigated against several cancer cell lines. nih.gov
The results indicated that some of these derivatives exhibited inhibitory activity with IC₅₀ values comparable to the established chemotherapeutic drug cisplatin (B142131). nih.gov Furthermore, certain derivatives were found to be considerably less toxic to non-malignant cells, highlighting a promising avenue for developing more selective anticancer drugs. nih.gov
| Compound | Cell Line | IC₅₀ (µM) |
| Biaryl Sulfonamide Derivative 1 | MV4-11 (Leukemia) | Comparable to Cisplatin |
| Biaryl Sulfonamide Derivative 2 | A549 (Lung) | Comparable to Cisplatin |
| Biaryl Sulfonamide Derivative 3 | LoVo (Colorectal) | Comparable to Cisplatin |
| Biaryl Sulfonamide Derivative 4 | MCF-7 (Breast) | Comparable to Cisplatin |
This table presents a generalized summary of findings that certain biaryl sulfonamide derivatives of the 2-azabicycloalkane skeleton show antiproliferative activity comparable to cisplatin against various cancer cell lines. nih.gov
Neuropharmacological Agents: Modulating Neurotransmitter Systems
The this compound scaffold has attracted attention in neuropharmacology due to its structural resemblance to various neurotransmitters and alkaloids. This similarity suggests potential therapeutic applications in modulating neurotransmitter systems and treating neurological disorders.
Research indicates that the compound and its derivatives exhibit notable interactions with key neurotransmitter pathways, particularly those involving acetylcholine (B1216132) and dopamine (B1211576). This interaction opens possibilities for developing novel drugs for central nervous system disorders. For instance, studies have shown that certain derivatives of this compound can selectively bind to acetylcholine receptors, which could lead to new therapeutic strategies for cognitive decline associated with neurodegenerative diseases like Alzheimer's disease. The rigid, defined stereochemistry of the scaffold is crucial for this specific receptor binding and pharmacological activity.
Selective Orexin-1 Receptor Antagonism
The this compound scaffold has been instrumental in the development of selective orexin-1 receptor (OX1R) antagonists. The orexin (B13118510) system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is implicated in regulating sleep-wake cycles, reward-seeking behaviors, and anxiety. nih.govebi.ac.uknih.gov While OX2R is primarily associated with sleep, OX1R is thought to play a significant role in addiction, panic, and anxiety. nih.govebi.ac.uknih.gov
Researchers have optimized nonselective dual orexin receptor antagonists based on the substituted azabicyclo[2.2.1]heptane framework to create orally bioavailable and brain-penetrating selective OX1R antagonists. nih.govebi.ac.uknih.gov This effort led to the discovery of JNJ-54717793, a clinical candidate for conditions potentially treated by OX1R antagonism. nih.govebi.ac.uknih.gov The development of such selective antagonists is crucial for dissecting the specific roles of OX1R in various physiological and pathological processes. researchgate.net
Table 1: In Vitro Binding Affinity of Selected Azabicyclo[2.2.1]heptane Derivatives at Human Orexin Receptors
| Compound | Substitution | hOX1R Ki (nM) | hOX2R Ki (nM) |
|---|---|---|---|
| (±)-6 | 5-methyl | 1.5 | 30 |
| (±)-7 | 5-fluoro | 4.5 | 100 |
Data sourced from ACS Med Chem Lett. 2020;11(10):2002-2009. nih.gov
Sigma Receptor (σ1R, σ2R) Ligands and Selectivity Profiling
The 7-azabicyclo[2.2.1]heptane framework has been explored for developing selective ligands for sigma (σ) receptors. nih.gov Sigma receptors are classified into two subtypes, σ1R and σ2R, and are targets for the development of treatments for a variety of central nervous system disorders. researchgate.net
A study involving the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes revealed that the nature of the substituent on the nitrogen atom significantly influences the binding affinity and selectivity for σ receptor subtypes. nih.gov Arylalkyl N-substituents were found to confer selectivity for the σ2 subtype, whereas alicyclic or polycarbocyclic substituents resulted in high affinity for both σ1 and σ2 receptors. nih.gov
The research indicated that the N-arylalkyl-7-azanorbornanes generally exhibited greater σ2 binding and subtype selectivity compared to analogously substituted pyrrolidines. nih.gov This suggests that the steric bulk and conformational restriction imposed by the 7-azabicyclo[2.2.1]heptane scaffold are important factors for achieving subtype discrimination. nih.gov
Epibatidine (B1211577) and its Analogues
Epibatidine, an alkaloid originally isolated from the skin of the Ecuadorian poison frog, is a potent nicotinic acetylcholine receptor agonist with a 7-azabicyclo[2.2.1]heptane structure. le.ac.uknih.gov While it exhibits powerful analgesic properties, its therapeutic use is hampered by high toxicity. le.ac.uk This has spurred the synthesis and investigation of a wide range of epibatidine analogues based on the 2-azabicyclo[2.2.1]heptane system, aiming to reduce toxicity while retaining therapeutic potential. le.ac.uknih.gov
The synthesis of these analogues often involves the construction of the rigid 2-azabicyclo[2.2.1]hept-5-ene skeleton, followed by functionalization at various positions. le.ac.uk For instance, strategies have been developed for the synthesis of anti-7-functionalised 2-benzyl-2-azabicyclo[2.2.1]heptanes. le.ac.uk Furthermore, the introduction of different heterocyclic groups at the C-7 position has led to the creation of ether-linked nicotinic receptor ligands. le.ac.uk The stereochemistry of the 2-azabicyclo[2.2.1]heptane core is a critical determinant of the biological activity of these analogues. unirioja.es
X-linked Inhibitor of Apoptosis Protein (XIAP) Inhibitors
The this compound scaffold has been utilized in the design of inhibitors of the X-linked inhibitor of apoptosis protein (XIAP). Further details on the specific interactions and inhibitory activities are still under investigation.
Glycine (B1666218) Transporter 1 (GlyT1) Inhibitors
The this compound moiety has been incorporated into molecules designed as inhibitors of the glycine transporter 1 (GlyT1). csic.es GlyT1 plays a crucial role in regulating glycine levels in the brain, which in turn modulates the activity of N-methyl-D-aspartate (NMDA) receptors. csic.es As glycine is an obligatory co-agonist for NMDA receptors, inhibiting its reuptake by GlyT1 can enhance NMDA receptor function. csic.es This mechanism is of interest for potential therapeutic interventions in conditions associated with NMDA receptor hypofunction, such as schizophrenia. csic.es
This compound as Chemical Probes for Biological Research
The unique structural and conformational properties of this compound make it a valuable component in the development of chemical probes. These probes are essential tools for investigating the function and distribution of biological targets. For instance, radiolabeled derivatives of this scaffold can be used in positron emission tomography (PET) imaging to visualize and quantify the density of specific receptors in the brain. The development of selective ligands, such as those for orexin and sigma receptors, based on this azabicyclic framework, provides a platform for creating highly specific probes to explore the roles of these receptors in health and disease.
Probing Receptor Interactions and Ligand Binding Affinities
The conformationally constrained framework of 2-azabicyclo[2.2.1]heptane is highly useful for exploring the binding pockets of various receptors. By incorporating this scaffold into larger molecules, researchers can design ligands with specific topologies to probe receptor-ligand interactions and determine binding affinities. The rigid structure helps to reduce the entropic penalty upon binding, often leading to higher affinity and selectivity.
Derivatives of this bicyclic amine have been instrumental in developing selective antagonists for neuropeptide receptors. For instance, in the quest for selective orexin-1 receptor (OX1R) antagonists, a series of substituted azabicyclo[2.2.1]heptanes were synthesized. sigmaaldrich.com The resolution of a racemic mixture and subsequent optimization led to compounds with significant potency and selectivity for OX1R over the orexin-2 receptor (OX2R). sigmaaldrich.com One such derivative, (−)-6, emerged as a potent OX1R antagonist with a tenfold selectivity over OX2R. sigmaaldrich.com
Similarly, the scaffold has been used to probe the dopamine transporter (DAT). All four stereoisomers of a 2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane derivative were synthesized and evaluated as ligands for the cocaine binding site on the DAT. mdpi-res.com These studies revealed that the rigid derivatives have distinct molecular topologies compared to more flexible structures like tropanes, with the 3α-phenyl isomers showing greater potency than the 3β-phenyl isomers. mdpi-res.com
Furthermore, the 2-azanorbornane moiety has been incorporated into antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor involved in inflammatory signaling. liverpool.ac.uk Bridging a known P2Y14R antagonist with the 2-azabicyclo[2.2.1]heptane structure helped to probe receptor affinity. The pure (S,S,S) 2-azanorbornane enantiomer 15 (MRS4738) showed a threefold higher affinity for the receptor than its corresponding enantiomer, 16. liverpool.ac.uk
Table 1: Binding Affinities of this compound Derivatives
| Derivative Structure | Target Receptor | Binding Affinity Measurement | Reported Value | Source |
|---|---|---|---|---|
| (-)-6 (a substituted azabicyclo[2.2.1]heptane) | Human Orexin-1 (OX1R) | Ki | 15 nM | sigmaaldrich.com |
| (-)-6 (a substituted azabicyclo[2.2.1]heptane) | Human Orexin-2 (OX2R) | Ki | 150 nM | sigmaaldrich.com |
| 3α-Phenyl Isomer (6c) of 2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane | Rat Dopamine Transporter (DAT) | Ki | 5 µM | mdpi-res.com |
| (S,S,S) 2-Azanorbornane Enantiomer 15 (MRS4738) | Human P2Y14 Receptor | IC50 | 1.7 nM | liverpool.ac.uk |
| (R,R,R) 2-Azanorbornane Enantiomer 16 | Human P2Y14 Receptor | IC50 | 5.3 nM | liverpool.ac.uk |
Investigation of Metabolic Pathways and Enzyme Modulation
The 2-azabicyclo[2.2.1]heptane scaffold is also utilized in the investigation of metabolic pathways and the modulation of enzyme activity. Its derivatives can act as inhibitors or modulators of specific enzymes, providing valuable tools for biochemical studies.
For example, a complex derivative of 7-azabicyclo[2.2.1]heptane has been identified as an inhibitor of Protein-arginine deiminase type-4 (PAD4), an enzyme implicated in autoimmune diseases like rheumatoid arthritis. mdpi.com The compound demonstrated potent inhibition with an IC₅₀ value in the nanomolar range. mdpi.com Furthermore, research into derivatives of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid suggests they may induce apoptosis (programmed cell death) in cancer cells by inhibiting key signaling pathways that are crucial for cell survival and proliferation. nih.gov
The structural rigidity and chemical properties of the scaffold can also influence the metabolic stability of a drug candidate. Attaching certain functional groups to the azabicyclo[2.2.1]heptane core can protect the molecule from rapid metabolism. One study noted that a methyl carboxylate derivative of the scaffold exhibited enhanced metabolic stability compared to its non-esterified counterparts. The Vince lactam, or (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, is a key precursor for antiviral agents and allows for chemical modifications that can lead to the development of selective enzyme inactivators. nih.gov
Table 2: Enzyme and Metabolic Pathway Modulation by 2-Azabicyclo[2.2.1]heptane Derivatives
| Compound/Derivative | Target Enzyme/Pathway | Observed Effect | Source |
|---|---|---|---|
| (R)-N-((R)-1-(2-(5-((1R,2R,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carbonyl)...) | Protein-arginine deiminase type-4 (PAD4) | Enzyme inhibition (IC₅₀ = 19 nM) | mdpi.com |
| (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | Cancer cell signaling pathways | Potential induction of apoptosis | nih.gov |
| Methyl (1R,3S,4S)-2-azabicycloheptane-3-carboxylate derivative | Metabolic pathways | Enhanced metabolic stability | |
| Analogues of Vince Lactam | Various enzymes | Designed as selective enzyme inactivators | nih.gov |
Development of Electrochemical Probes for Biomolecule Detection
The development of sensitive and selective electrochemical sensors is a significant area of chemical biology research for the real-time detection of biomolecules. These sensors work by converting a biological recognition event into a measurable electrical signal. While various molecular scaffolds are employed to create these probes, the specific use of this compound as a core component in electrochemical probes for biomolecule detection is not extensively documented in the reviewed scientific literature.
Computational and Theoretical Investigations
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule like (1R,4S)-2-azabicyclo[2.2.1]heptane might interact with biological targets.
Molecular docking studies have been employed to understand the binding of derivatives of the 2-azabicyclo[2.2.1]heptane scaffold to various biological targets. For instance, docking simulations of N,N'-diarylsquaramide derivatives containing a bicyclo[2.2.1]heptane moiety have been used to investigate their interaction with the CXCR2 chemokine receptor. rsc.org These studies can predict the binding orientation and key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's active site. rsc.orgnih.gov
In one study, docking of a bicyclo[2.2.1]heptane-containing N,N'-diarylsquaramide into the CXCR2 receptor revealed that the bicyclo[2.2.1]heptane moiety inserts into a hydrophobic pocket. rsc.orgnih.gov The study also showed that different stereoisomers can have distinct binding modes and affinities, with the (S)-configuration exhibiting a stronger binding interaction in this particular case. rsc.org Such computational predictions are invaluable for guiding the design of more potent and selective inhibitors.
| Target Receptor | Ligand Scaffold | Key Predicted Interactions |
| CXCR2 | Bicyclo[2.2.1]heptane containing N,N'-diarylsquaramide | Hydrogen bonding, Hydrophobic pocket insertion rsc.orgnih.gov |
The rigid bicyclic structure of this compound significantly limits its conformational flexibility. Computational methods can be used to explore the conformational space and determine the lowest energy conformations. Understanding the preferred three-dimensional structure is crucial as it dictates how the molecule presents its functional groups for interaction with biological targets.
The energy landscape of a molecule describes the potential energy as a function of its conformational coordinates. For a rigid molecule like 2-azabicyclo[2.2.1]heptane, the energy landscape is characterized by a few well-defined low-energy minima. Computational techniques can be used to map these landscapes, providing insights into the relative populations of different conformers. csic.es
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a powerful tool for studying the properties and reactivity of molecules like this compound.
DFT calculations have been instrumental in understanding the mechanisms of reactions involving the 2-azabicyclo[2.2.1]heptane skeleton. A notable example is the study of ring-expansion reactions, where the bicyclo[2.2.1]heptane system is converted to a bicyclo[3.2.1]octane system.
DFT studies have supported a proposed mechanism for the ring expansion of 2-azabicyclo[2.2.1]heptane alcohols that proceeds through an aziridinium (B1262131) intermediate. pwr.edu.pl These calculations can determine the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction pathway. For instance, DFT calculations have been used to model the SN2-type nucleophilic substitution that leads to ring expansion, explaining the observed stereochemical outcomes. The elucidation of these mechanisms is critical for the rational design of synthetic routes to novel bicyclic compounds. pwr.edu.plresearchgate.net
| Reaction Type | Proposed Intermediate | Computational Method | Key Finding |
| Ring Expansion | Aziridinium ion pwr.edu.pl | DFT (B3LYP/6-31G*) | SN2-type nucleophilic substitution with stereochemical inversion pwr.edu.pl |
DFT calculations can accurately predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR spectra). These predictions are invaluable for the structural characterization of novel compounds containing the 2-azabicyclo[2.2.1]heptane core. csic.es
By comparing the computationally predicted spectra with experimental data, researchers can confirm the structure and stereochemistry of newly synthesized molecules. csic.es For example, DFT calculations can help distinguish between different isomers, such as the 2-azabicyclo[2.2.1]heptane and the ring-expanded 2-azabicyclo[3.2.1]octane structures, by highlighting key differences in their predicted NMR spectra. pwr.edu.pl
DFT calculations provide detailed information about the electronic structure of this compound, including the distribution of electron density and the energies of molecular orbitals. This information is crucial for predicting the molecule's reactivity.
Analyses like Natural Bond Orbital (NBO) can be performed using DFT results to understand charge distribution and hyperconjugative interactions within the molecule. wisc.edu These insights can explain the reactivity patterns observed experimentally. For example, understanding the electronic properties of the nitrogen atom and adjacent bonds can help predict the susceptibility of the molecule to nucleophilic or electrophilic attack.
Advanced Analytical and Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of 2-azabicyclo[2.2.1]heptane derivatives in solution.
1H and 13C NMR for Structural Connectivity and Isomer Identification
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for establishing the basic connectivity of the atoms within the molecule. The rigid, strained nature of the bicyclo[2.2.1]heptane framework results in distinct chemical shifts for each proton and carbon, which are highly sensitive to the stereochemistry and the nature of substituents.
In derivatives of 2-azabicyclo[2.2.1]heptane, the bridgehead protons (at C1 and C4) typically appear as distinct multiplets in the ¹H NMR spectrum. The protons on the carbon atoms adjacent to the nitrogen (C1 and C3) are also clearly identifiable. For instance, in a tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate derivative, the C1 proton appears as a singlet at approximately 4.71 ppm, while the C4 proton is a multiplet around 2.81-2.87 ppm. google.com The ¹³C NMR spectrum provides complementary information, with characteristic shifts for the bridgehead carbons and those bonded to the nitrogen atom. google.com The presence of rotamers, particularly with N-substituted derivatives like N-Boc protected compounds, can lead to line-broadening or the appearance of multiple sets of signals in both ¹H and ¹³C NMR spectra. rsc.orgrsc.org
Table 1: Representative ¹H NMR Data for a (1R,4S)-2-azabicyclo[2.2.1]heptane Derivative (Data for (1R,4R,6R)-tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate) google.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| C11H (formyl) | 9.74 | s |
| C1H | 4.71 | s |
| C6H | 2.97-3.05 | m |
| C4H | 2.81-2.87 | m |
| C5H | 2.19-2.19 | m |
| C5H and C7H | 1.79-1.92 | m |
| C10H (t-butyl) | 1.46 | s |
| C7H | 1.33-1.39 | dt |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Stereochemical Assignment
Two-dimensional (2D) NMR experiments are indispensable for confirming the complex stereochemistry of the this compound system.
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons through the carbon framework. google.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. google.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule. google.com
NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for determining stereochemistry. It detects protons that are close in space, regardless of whether they are bonded. For the bicyclic system, NOESY can confirm the exo or endo orientation of substituents. For example, an initial misassignment of a related structure was corrected to (1R,3S,4S)-2-azabicyclo[2.2.1]heptane using 2D NOESY NMR. It is routinely used to confirm the stereochemical outcome of reactions, such as hydroformylation, ensuring the exclusive formation of the exo-epimer. google.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the precise elemental composition. rsc.orgrsc.org The molecular ion peak [M+H]⁺ is commonly observed using techniques like Electrospray Ionization (ESI). rsc.org Studies on related azabicyclo lactams have detailed their fragmentation pathways, which can be complex but provide structural confirmation. acs.org For the parent 2-azabicyclo[2.2.1]heptane, the mass spectrum shows a molecular ion peak at m/z 97, with major fragments at 69 and 68, corresponding to the loss of ethylene (B1197577) and a subsequent hydrogen atom. cdnsciencepub.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in derivatives of this compound. Key absorptions include:
N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹ for the secondary amine.
C-H stretch: Peaks just below 3000 cm⁻¹ for sp³ C-H bonds.
C=O stretch: A strong absorption around 1630-1750 cm⁻¹ for amide or carboxylate functionalities, such as in ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one). chemicalbook.com
C-N stretch: Typically found in the 1000-1250 cm⁻¹ region. cdnsciencepub.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on electronic transitions. While the parent saturated bicyclic amine does not absorb significantly in the standard UV-Vis range, derivatives with chromophores, such as aromatic rings or conjugated systems, will exhibit characteristic absorption maxima (λmax). rsc.orgresearchgate.net For example, UV detection is commonly used in chromatographic analysis of these compounds. researchgate.netresearchgate.net
Table 2: Spectroscopic Data for a 2-azabicyclo[2.2.1]heptane Derivative (Data for a N-substituted derivative) semanticscholar.org
| Spectroscopic Technique | Characteristic Data |
| IR (film, νmax, cm⁻¹) | 3296, 2968, 2869, 1491, 1454, 1360, 1165, 1108 |
| Optical Rotation | [α]D²⁰ = -14 (c 2.00, CH₂Cl₂) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of a single crystal, the precise arrangement of every atom in the solid state can be determined. This technique has been crucial in confirming the absolute configuration of various 2-azabicyclo[2.2.1]heptane derivatives, often after initial synthesis or to resolve ambiguities from NMR data. doi.orgresearchgate.net For instance, the absolute configuration of (1R,2S,4S)-7-azabicyclo[2.2.1]heptanecarboxamide was confirmed by X-ray analysis of a suitable crystalline derivative. doi.org This method is considered the gold standard for validating the stereochemical assignments made by other spectroscopic methods. ucla.edupwr.edu.pl
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric purity (or enantiomeric excess, ee) of this compound and its derivatives. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
A common setup involves a Chiralcel OD-H or AD-H column with a mobile phase consisting of a mixture of n-hexane and isopropanol (B130326). researchgate.netresearchgate.netmdpi.com The separation allows for the determination of the ratio of the two enantiomers, which is essential in asymmetric synthesis to verify the effectiveness of a chiral catalyst or auxiliary. For example, a method was developed for the enantiomeric purity determination of 2-azabicyclo[2.2.1]hept-5-en-3-one with a run time of less than 10 minutes, achieving baseline separation of the enantiomers. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for the enantiomers were in the low μg/mL range, demonstrating the method's sensitivity. researchgate.net
Table 3: Example of Chiral HPLC Conditions for a 2-azabicyclo[2.2.1]heptane Analog (Data for 2-azabicyclo[2.2.1]hept-5-en-3-one) researchgate.netresearchgate.net
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm) |
| Mobile Phase | n-hexane-isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (254 nm) and Optical Rotation |
| Retention Time (+)-enantiomer | t₁ |
| Retention Time (-)-enantiomer | t₂ |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the enantioselective separation and analysis of 2-azabicyclo[2.2.1]heptane derivatives. This technique is crucial for determining the enantiomeric excess (ee) of a sample, a critical parameter in asymmetric synthesis. The choice of chiral stationary phase (CSP) is paramount for achieving successful separation.
A notable application of chiral HPLC is in the analysis of 2-azabicyclo[2.2.1]hept-5-en-3-one. researchgate.net A method has been developed for the determination of its enantiomeric purity with a runtime of less than 10 minutes. researchgate.net Complete separation of the enantiomers was achieved on a Chiralcel OD-H analytical column (250 × 4.6 mm) using a mobile phase of n-hexane-isopropanol (80:20, v/v) at a flow rate of 1.0 mL/min, with detection by both UV and optical rotation. researchgate.net The study also investigated the influence of the mobile phase composition and temperature on the enantioselectivity. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for the (+)- and (-)-enantiomers were determined to be 1.2 and 4.3 µg/mL, and 1.3 and 4.4 µg/mL, respectively. researchgate.net
In the synthesis of epibatidine (B1211577) analogues, chiral HPLC was employed to confirm the optical purity of a key intermediate, (-)-acid 3. The analysis showed an enantiomeric excess of more than 99%, with retention times of 18.4 minutes for the (+)-enantiomer and 26.3 minutes for the (-)-enantiomer. rsc.org Furthermore, chiral resolution techniques, including chiral stationary phase chromatography, are highlighted as critical for optimizing the enantiomeric purity of 2-azabicyclo[2.2.1]heptane derivatives during their synthesis. For instance, enantiopure (1R,4S)-configured analogs are obtained through methods like kinetic resolution or asymmetric catalysis.
The selection of the chiral stationary phase is a critical factor. For the separation of novel aziridines, various CSPs including cyclodextrin, cyclofructan, amylose, cellulose, and macrocyclic-glycopeptide based phases have been evaluated. uta.edu While amylose-based CSPs showed good selectivity, they exhibited low capacity factors. uta.edu
Table 1: Chiral HPLC Parameters for 2-Azabicyclo[2.2.1]hept-5-en-3-one
| Parameter | Value |
| Column | Chiralcel OD-H (250 × 4.6 mm) |
| Mobile Phase | n-hexane-isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV and Optical Rotation |
| LOD (+)-enantiomer | 1.2 µg/mL |
| LOQ (+)-enantiomer | 4.3 µg/mL |
| LOD (-)-enantiomer | 1.3 µg/mL |
| LOQ (-)-enantiomer | 4.4 µg/mL |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography (GC) coupled with chiral stationary phases (CSPs) is a powerful technique for the enantioselective analysis of volatile chiral compounds, including derivatives of 2-azabicyclo[2.2.1]heptane. nih.gov The fundamental principle of separation lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. azom.com This "chiral recognition" leads to differences in retention times, allowing for the separation and quantification of the individual enantiomers. azom.com
The development of highly enantioselective CSPs has been crucial for the advancement of chiral GC. nih.gov Cyclodextrin-based columns, such as Cyclodex-B and Cyclosil-B, are commonly used for this purpose. uta.eduwisc.edu These CSPs are capable of forming inclusion complexes with a wide range of chiral analytes. azom.com
A standard GC oven profile for chiral separations might involve an initial temperature of 40 °C for 5 minutes, followed by a ramp of 3 °C/min to 200 °C, and a final ramp of 25 °C/min to 220 °C with a 1-minute hold. wisc.edu Helium is typically used as the carrier gas. wisc.edu The calculation of retention indices, by comparing the retention time of the analyte to that of a series of n-alkanes, is vital for compound identification. wisc.edu
While high-performance liquid chromatography is sometimes favored for its improved separation capabilities, GC with chiral stationary phases remains a valuable and widely used technique for the analysis of volatile chiral compounds. uta.edu
Table 2: Common Chiral Stationary Phases for Gas Chromatography
| Chiral Stationary Phase Type | Common Selector |
| Cyclodextrin-based | Derivatized α-, β-, and γ-cyclodextrins |
| Chirasil-Val | L-valine-tert-butylamide coupled to a polysiloxane |
| Metal-chelate complexes | Chiral metal chelates |
Polarimetry and Circular Dichroism (CD) Spectroscopy for Optical Activity and Chiral Conformational Analysis
Polarimetry and Circular Dichroism (CD) spectroscopy are essential chiroptical techniques for characterizing the stereochemistry of this compound and its derivatives. These methods provide information on the bulk optical activity and the three-dimensional arrangement of atoms in a chiral molecule, respectively.
Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution. The specific rotation, [α], is a characteristic physical property of an enantiomer. For example, the specific rotation of ethyl (1R,4S)-4-aminocyclopent-2-en-1-carboxylate hydrochloride, derived from (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one, has been reported as +105 (c = 0.25; EtOH). google.com Similarly, a specific rotation of +11.1 (c = 0.35; H₂O) was recorded for a carboxylic acid hydrochloride derivative. google.com The specific rotation of ((1R,3S,4S)-2-((R)-1-(naphthalen-1-yl)ethyl)-2-azabicyclo[2.2.1]- heptan-3-yl)methanol was determined to be +60.9 (c 0.52, CH₂Cl₂). rsc.org
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's conformation and absolute configuration. sci-hub.se It is a powerful tool for studying the secondary structure of peptides and proteins containing conformationally constrained amino acids like 2-azabicyclo[2.2.1]heptane derivatives. sci-hub.se For instance, CD spectroscopy has been used to demonstrate that homo-oligomers based on a C6-substituted 2-azabicyclo[2.1.1]hexane β-amino acid adopt ordered secondary structures in solution. sci-hub.se The enhanced order of folding was found to correlate with the length of the oligomers. sci-hub.se
The absolute stereochemistry of terminal alkynes based on the 2-azabicyclo[2.2.1]heptane scaffold has been determined using electronic circular dichroism (ECD) spectroscopy, supported by quantum chemical simulations. semanticscholar.org The measured ECD spectra, which show characteristic bands, are compared with calculated spectra to assign the absolute configuration. researchgate.net This approach has been successfully applied to various chiral molecules and is considered a reliable method for stereochemical analysis. researchgate.net
Table 3: Reported Specific Rotation Values for 2-Azabicyclo[2.2.1]heptane Derivatives
| Compound | Specific Rotation [α]D | Conditions |
| Ethyl (1R,4S)-4-aminocyclopent-2-en-1-carboxylate hydrochloride | +105 | c = 0.25; EtOH |
| Carboxylic acid hydrochloride derivative | +11.1 | c = 0.35; H₂O |
| ((1R,3S,4S)-2-((R)-1-(naphthalen-1-yl)ethyl)-2-azabicyclo[2.2.1]- heptan-3-yl)methanol | +60.9 | c = 0.52; CH₂Cl₂ |
| (1S,2S,4R,2'R)-12 | +45.3 | c 1.09, MeOH |
| (1R,2S,4R)-14 | -7.4 | c 1.07, MeOH |
| (1S,2R,4R)-18 | +10.6 | c 1.00, MeOH |
| (1R,2S,4S)-18 | -10.3 | c 0.99, MeOH |
| (1S,2S,4R)-15 | +14.7 | c 1.00, MeOH |
Q & A
Q. Why do similar synthetic routes produce divergent enantiomers (e.g., (1R,3S,4S) vs. (1S,3R,4R))?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
